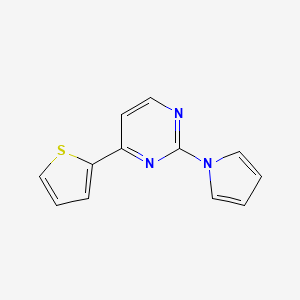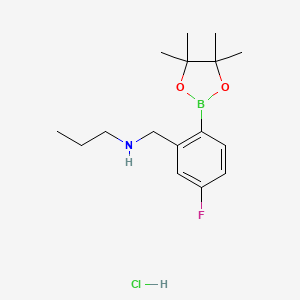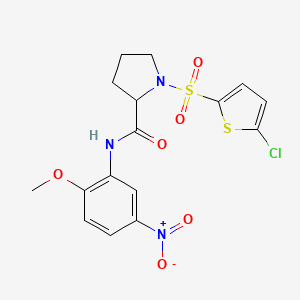
2-Pyrrol-1-yl-4-thiophen-2-ylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrol-1-yl-4-thiophen-2-ylpyrimidine is a compound that incorporates pyrrole and thiophene moieties into a pyrimidine scaffold. This structure is of interest due to its potential applications in charge transfer materials, antitumor agents, and as an intermediate in the synthesis of small molecule drugs .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step reactions that can include halogenation, Suzuki coupling, and nucleophilic substitution. For instance, a method for synthesizing 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine involves starting from commercially available pyrimidine-2, 4, 6(1H, 3H, 5H)-trione and proceeding through halogenation, coupling, and nucleophilic reactions to achieve high yields . Another approach for creating a library of 2,4,5-substituted pyrimidines uses a one-pot, three-component reaction, indicating the versatility and potential for combinatorial synthesis of pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with the potential for various substituents influencing the overall shape and electronic properties. For example, the structure of a related compound, [2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl]-4,6-di(thiophen-2-yl)-pyrimidine, was determined using X-ray methods, which is crucial for understanding the electronic and steric effects that govern the compound's reactivity and function .
Chemical Reactions Analysis
Pyrimidine derivatives can participate in a range of chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for creating diverse libraries of compounds with potential biological activity. For instance, the synthesis of 2-amino-4-oxo-5-arylthio-substituted-pyrrolo[2,3-d]pyrimidines involves oxidative addition reactions and deprotection steps to append various aryl thiols to the pyrimidine core .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the presence of thiophene and pyrrole moieties can affect the electronic properties, such as the HOMO-LUMO energy gap, which is important for charge transfer applications. Quantum chemical investigations have shown that elongating the pi-backbone and employing a push-pull strategy can improve intra-molecular charge transfer and tune the electronic and photophysical properties of these compounds . Additionally, the presence of substituents like chloro, nitro, and trifluoromethyl groups can significantly alter the reactivity and potential applications of these molecules .
科学的研究の応用
Liquid Crystalline Behavior
2-Pyrrol-1-yl-4-thiophen-2-ylpyrimidine derivatives have been studied for their unique liquid crystalline (LC) behavior. The incorporation of heterocyclic rings, such as the thiophene ring, has shown to influence the LC behavior significantly. Modifications in the structure, such as the introduction of an alkyl group at specific positions in the thiophene ring, have led to a change in the melting points and the exhibition of various tilted smectic phases, including SmI, SmC, and SmCalt phases. This indicates the potential of these compounds in the development of new materials with tailored liquid crystalline properties (Sharma, Lacey, & Wilson, 2003).
Antioxidant and Anti-inflammatory Properties
Certain derivatives of this compound have demonstrated potent antioxidant and anti-inflammatory activities. The synthesis of specific pyrimidine-2-thiol, pyrazole, and pyran derivatives has led to compounds exhibiting promising activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation, indicating their potential use in therapeutic applications (Shehab, Abdellattif, & Mouneir, 2018).
Crystal Structure and Molecular Interactions
The crystal structure of certain this compound derivatives has been analyzed, revealing how the molecules are linked in the crystal via specific hydrogen bonds, forming chains or networks. This knowledge is crucial for understanding the material properties and could be beneficial in designing materials for specific applications, such as pharmaceuticals (Elgemeie, Salah, Mohamed, & Jones, 2015).
Charge Transfer Materials
The derivatives of this compound have been investigated for their charge transfer properties. The modification of the molecular structure to elongate the pi-backbone and the implementation of push–pull strategies have led to enhanced intra-molecular charge transfer, reducing the HOMO–LUMO energy gap. This makes these derivatives potential candidates for use in electronic materials, such as in the development of efficient charge transfer materials (Irfan, 2014).
将来の方向性
作用機序
Target of Action
Compounds with a pyrrolidine ring, which is present in 2-pyrrol-1-yl-4-thiophen-2-ylpyrimidine, have been reported to interact with various biological targets . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
For example, pyrrolidine derivatives can bind to their targets due to their stereochemistry and the spatial orientation of their substituents .
Biochemical Pathways
For instance, some enzymes involved in the production of sphingosine 1-phosphate, a signaling molecule implicated in cancer progression and immune cell chemotaxis, have been identified as potential targets of pyrrolidine derivatives .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is known to modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
For example, some pyrrolidine derivatives have been reported to reduce the cell population in the G2/M phase and increase the cell population in the G0/G1 phase, as well as inhibit the anti-apoptotic protein Bcl-2 .
特性
IUPAC Name |
2-pyrrol-1-yl-4-thiophen-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c1-2-8-15(7-1)12-13-6-5-10(14-12)11-4-3-9-16-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXWMWZYIVLUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B2503625.png)






![8-[(4-Methoxyphenyl)sulfonyl]-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2503637.png)

![1-(2,4,4-Trimethylpentan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B2503639.png)

![2-[2-(4-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B2503643.png)